Structural Elucidation of 5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester: A Comprehensive Spectroscopic Guide
Structural Elucidation of 5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester: A Comprehensive Spectroscopic Guide
Executive Summary & Chemical Context
5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester (CAS: 390816-56-5), also known as ethyl 5-amino-6-chloronicotinate, is a highly functionalized heterocyclic building block. Featuring a pyridine core substituted with an ethyl ester, a primary amine, and a chlorine atom, this scaffold is heavily utilized in the synthesis of kinase inhibitors, agrochemicals, and covalent ligands. The presence of the halogen adjacent to the basic pyridine nitrogen makes it a prime candidate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[1].
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a self-validating analytical system . The proximity of the electron-withdrawing chloro group and the electron-donating amino group creates complex shielding environments and unique gas-phase fragmentation pathways. This whitepaper details the causality behind the experimental choices required to accurately characterize this compound using HRMS, NMR, and FT-IR.
Integrated Analytical Workflow
To prevent mischaracterization of regioisomers (e.g., distinguishing 5-amino-6-chloro from 6-amino-5-chloro derivatives), a multi-modal workflow is mandatory. The logic relies on orthogonal validation: MS confirms the molecular formula and halogen presence, NMR maps the exact atomic connectivity, and IR validates the functional group integrity in the solid state.
Analytical workflow for the structural validation of the pyridine scaffold.
High-Resolution Mass Spectrometry (HRMS)
Causality & Self-Validating System
Electrospray Ionization in positive mode (ESI+) is the optimal choice because the basic pyridine nitrogen readily accepts a proton, ensuring maximum ionization efficiency. The self-validating mechanism here is the isotopic signature of chlorine . Natural chlorine exists as a mixture of 35Cl and 37Cl in an approximate 3:1 ratio. Observing a mass spectrum with an[M+H]+ peak at m/z 201.04 alongside an M+2 peak at m/z 203.04 at exactly 32% relative abundance definitively proves the presence of a single chlorine atom without the need for external standards[2].
Quantitative Data Summary
| Ion Species | Exact Mass (m/z) | Relative Abundance | Assignment / Neutral Loss |
| [M+H]⁺ (³⁵Cl) | 201.042 | 100% | Molecular Ion |
| [M+H]⁺ (³⁷Cl) | 203.039 | ~32% | Isotopic Molecular Ion |
| Fragment 1 | 173.011 | High | [M+H]⁺ - C₂H₄ (Ethylene loss) |
| Fragment 2 | 155.000 | Medium | [M+H]⁺ - C₂H₆O (Ethanol loss) |
| Fragment 3 | 129.020 | Low | Fragment 1 - CO₂ (Decarboxylation) |
MS Fragmentation Pathway
ESI+ mass spectrometry fragmentation pathway for the ethyl ester.
Step-by-Step Protocol: LC-HRMS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute to a final concentration of 1 µg/mL using 50:50 MeCN:H₂O containing 0.1% Formic Acid.
-
Instrument Tuning: Infuse the sample directly into the ESI source at 10 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
-
Acquisition: Acquire MS1 data from m/z 100 to 500.
-
MS/MS (CID): Isolate the parent ion (m/z 201.04) in the quadrupole and apply a collision energy of 15–25 eV using Argon gas to induce the McLafferty-type rearrangement (loss of ethylene)[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Self-Validating System
Solvent selection is the most critical variable in aminopyridine NMR. If CDCl₃ is used, the quadrupolar relaxation of the adjacent 14N nucleus and the intermediate chemical exchange rate of the -NH₂ protons often result in a broad, unintegrable baseline hump. Causality: By utilizing DMSO-d₆, the solvent acts as a strong hydrogen-bond acceptor, locking the primary amine protons into a slow-exchange regime. This yields a sharp, quantifiable broad singlet[3]. Self-Validation: To prove the regiochemistry (that the amine is at C5 and the chlorine is at C6), a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is employed. The -NH₂ protons will show strong ³J correlations to the C4 and C6 carbons. If the synthesis had yielded the incorrect regioisomer, these cross-peaks would fundamentally shift.
Quantitative Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |
| ¹H | 8.35 | d, J = 2.1 Hz, 1H | Pyridine H2 (Deshielded by N and Ester) |
| ¹H | 7.65 | d, J = 2.1 Hz, 1H | Pyridine H4 (Shielded by NH₂) |
| ¹H | 6.80 | br s, 2H | -NH₂ (Amine protons) |
| ¹H | 4.25 | q, J = 7.1 Hz, 2H | -CH₂- (Ethyl ester) |
| ¹H | 1.30 | t, J = 7.1 Hz, 3H | -CH₃ (Ethyl ester) |
| ¹³C | 164.5 | s | C=O (Ester Carbonyl) |
| ¹³C | 146.0 | s | C6 (Attached to Cl) |
| ¹³C | 142.5 | s | C5 (Attached to NH₂) |
| ¹³C | 140.5 | s | C2 (Pyridine ring) |
| ¹³C | 121.0, 118.5 | s | C4, C3 (Pyridine ring) |
| ¹³C | 60.8, 14.2 | s | -CH₂-, -CH₃ (Ethyl ester) |
Step-by-Step Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity) containing 0.03% TMS as an internal standard.
-
Probe Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe to the exact ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of DMSO.
-
¹H Acquisition: Run a standard 1D ¹H experiment (16 scans, relaxation delay d1 = 2s). Ensure the -NH₂ peak at ~6.80 ppm is baseline-resolved.
-
¹³C Acquisition: Run a ¹³C{¹H} decoupled experiment (1024 scans, d1 = 2s) to capture the quaternary carbons (C3, C5, C6).
-
HMBC Acquisition: Set up the 2D ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz). Process the 2D matrix to validate the ³J connectivity between the amine protons and the C4/C6 carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality & Self-Validating System
For solid-state IR of aminopyridines, Attenuated Total Reflectance (ATR) is vastly superior to traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water produces a massive broad band at ~3300–3400 cm⁻¹, which directly overlaps and obscures the critical primary amine (-NH₂) asymmetric and symmetric stretching vibrations[4]. Causality: ATR-FTIR analyzes the neat, anhydrous solid, preserving the intermolecular hydrogen bonding (NH···N) networks that are characteristic of the compound's specific crystalline polymorph[3].
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 | Medium, Sharp | N-H Stretch (Asymmetric, primary amine) |
| 3320 | Medium, Sharp | N-H Stretch (Symmetric, primary amine) |
| 1715 | Strong | C=O Stretch (Conjugated ester) |
| 1580, 1550 | Medium | C=C / C=N Stretch (Pyridine ring) |
| 1280, 1110 | Strong | C-O Stretch (Ester linkage) |
| 1050 | Medium | C-Cl Stretch (Aromatic halogen) |
Step-by-Step Protocol: ATR-FTIR
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow it to dry completely and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the center of the diamond crystal.
-
Compression: Lower the ATR anvil and apply consistent pressure to ensure intimate optical contact between the crystal and the sample.
-
Acquisition & Validation: Acquire the spectrum from 4000 to 400 cm⁻¹. Validate the primary amine by confirming the presence of the distinct 3450/3320 cm⁻¹ doublet without the underlying broadness of water contamination[3][4].
References
- Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives.
- Theoretical and experimental IR spectra and assignments of 3-aminopyridine Source: ResearchGate URL
- 2-Pyridyl and 2-Pyrimidyl Cations: Stable o-Hetarynium Ions in the Gas Phase Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: PMC (NIH)
Sources
- 1. Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
